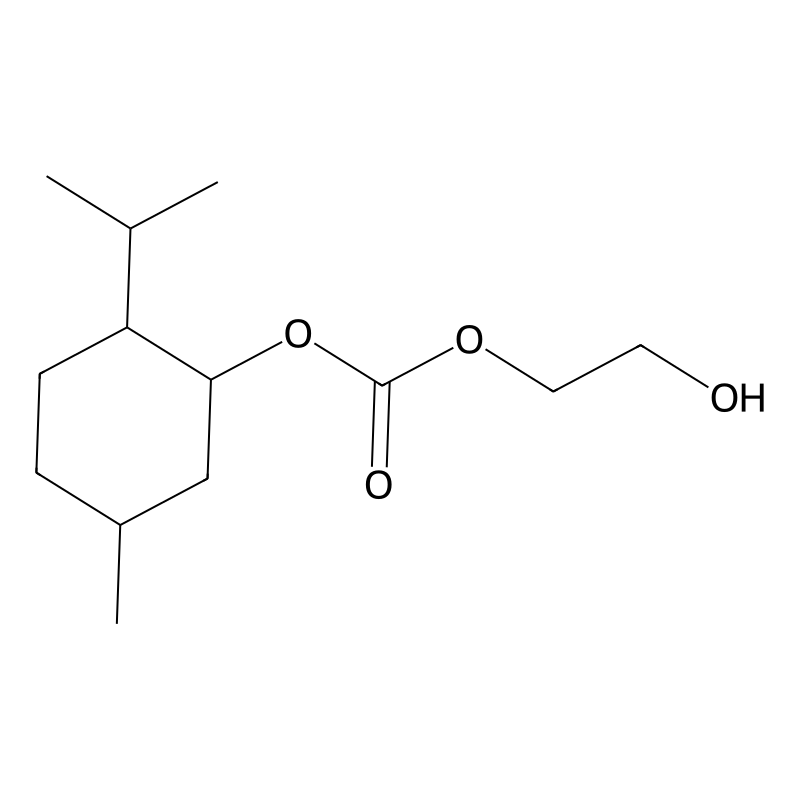

Menthyl ethylene glycol carbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Menthyl ethylene glycol carbonate is an organic compound classified as a menthane monoterpenoid. Its molecular formula is , and it has a molecular weight of approximately 244.33 g/mol. The compound features a structure based on the p-menthane backbone, which consists of a cyclohexane ring with substituents that include a methyl group and a (2-methyl)-propyl group at specific positions on the ring . This compound is recognized for its clear liquid appearance and is insoluble in water but soluble in organic solvents such as peanut oil and propylene glycol .

- Hydrolysis: In the presence of water, this compound can undergo hydrolysis to yield menthol and ethylene glycol.

- Transesterification: It can react with alcohols to form different esters, which may have applications in flavoring or fragrance industries.

- Esterification: The compound can be synthesized by reacting menthol with ethylene glycol carbonate under acidic conditions, leading to the formation of new ester linkages.

These reactions are significant for modifying the properties of the compound for various applications.

Menthyl ethylene glycol carbonate can be synthesized through several methods:

- Direct Esterification: This involves reacting menthol with ethylene glycol carbonate in the presence of an acid catalyst. The reaction typically requires heating to facilitate the formation of the ester bond.

- Transesterification: This method utilizes another alcohol in place of menthol, allowing for the generation of various esters from menthyl ethylene glycol carbonate.

- Carbonate Formation: By reacting menthol with phosgene or other carbonyl sources under controlled conditions, menthyl ethylene glycol carbonate can also be synthesized.

These methods allow for the production of this compound with varying purity levels and yields depending on reaction conditions.

Menthyl ethylene glycol carbonate has several applications:

- Flavoring Agent: Used in food products for its minty flavor profile.

- Fragrance Component: Incorporated into perfumes and cosmetics due to its pleasant scent.

- Pharmaceuticals: Potentially used as an excipient or active ingredient in topical formulations due to its biological properties.

- Food Preservation: Its antimicrobial properties may help extend shelf life in food products .

Menthyl ethylene glycol carbonate shares similarities with several other compounds within the menthane monoterpenoid class. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Menthol | C10H20O | Widely used flavoring agent; cooling effect |

| Menthyl acetate | C12H22O2 | Ester used in fragrances; fruity aroma |

| L-Menthone | C10H18O | Key intermediate in synthesis; minty odor |

| Ethylene glycol carbonate | C4H8O4 | Used as a solvent; lower toxicity than some solvents |

Uniqueness of Menthyl Ethylene Glycol Carbonate

Menthyl ethylene glycol carbonate is unique due to its dual function as both a flavoring agent and a potential antimicrobial agent, setting it apart from other similar compounds that primarily serve either flavoring or functional roles without significant biological activity. Its specific structural configuration allows for versatile applications across food, cosmetic, and pharmaceutical industries .

The development of menthyl ethylene glycol carbonate traces back to the late 1960s when Liggett & Myers obtained a patent in 1968 for the use of carbonate esters of menthol and polyols in tobacco applications. This early recognition of the compound's potential established the foundation for subsequent research and commercial development. The compound gained significant commercial importance much later when H&R patented it in 1994 as a physiological cooling agent, subsequently marketed under the trade name Frescolat type MGC with FEMA GRAS status 3805.

The historical trajectory of menthyl ethylene glycol carbonate development reflects broader trends in flavor and fragrance chemistry, where natural cooling agents were sought to replace or supplement traditional menthol applications. The compound's development represents a strategic approach to molecular modification, where the basic menthol structure was enhanced through esterification to create improved functional properties while maintaining the desired physiological effects.

Patent literature from China reveals continued innovation in synthesis methods, with CN1616406A disclosing a two-step synthesis process that avoids the use of phosgene, addressing safety concerns in industrial production. This patent describes a method where menthol reacts with ethyl chloroformate in the presence of catalysts like pyridine or triethylamine, followed by alcohol exchange reaction with ethylene glycol using specialized catalysts such as MCM-41-TBD.

Taxonomic Classification within Menthane Monoterpenoids

Menthyl ethylene glycol carbonate belongs to the class of organic compounds known as menthane monoterpenoids, which are characterized by structures based on the o-, m-, or p-menthane backbone. The p-menthane structure consists of a cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring positions, respectively. The o- and m-menthanes are considerably rarer and presumably arise through alkyl migration of p-menthanes.

According to the comprehensive classification system used in chemical databases, the compound falls within a hierarchical taxonomy: Organic compounds > Lipids and lipid-like molecules > Prenol lipids > Monoterpenoids > Menthane monoterpenoids. This classification reflects its fundamental structure derived from two linked isoprene units, modified through cyclization and functional group incorporation.

The molecular formula C₁₃H₂₄O₄ with an average molecular weight of 244.3273 Da positions this compound among the more complex menthane derivatives. Its structure features the IUPAC name 2-[({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}carbonyl)oxy]ethan-1-ol, reflecting the integration of the menthyl unit with the ethylene glycol carbonate moiety.

Research Significance in Organic Chemistry

The research significance of menthyl ethylene glycol carbonate extends beyond its commercial applications to fundamental questions in organic chemistry. The compound serves as an important model for understanding carbonate ester chemistry and the behavior of terpene-based functional materials. Research has demonstrated its utility in studying transesterification reactions, particularly the conversion of ethylene carbonate by methanol, which can be catalyzed by high surface area thermally exfoliated graphitic carbon nitride materials.

From a synthetic chemistry perspective, the compound provides insights into selective catalyst design and reaction optimization. Studies have shown that the synthesis can be achieved through multiple pathways, including direct esterification and transesterification methods, each requiring specific temperature and pressure conditions for optimal yields. The development of heterogeneous catalysts for these reactions has implications for green chemistry approaches to terpene modification.

The compound's role in electrolyte formulations for lithium-ion batteries, while indirect through its relationship to ethylene carbonate chemistry, highlights its relevance to energy storage applications. Understanding the behavior of carbonate esters in electrochemical systems contributes to the broader field of materials chemistry and sustainable energy technologies.

Structure-Activity Relationship Foundation

The structure-activity relationships of menthyl ethylene glycol carbonate provide fundamental insights into how molecular modifications affect biological and functional properties. The compound's cooling effect is attributed to the preservation of the menthol backbone while the carbonate ester modification influences solubility, stability, and delivery characteristics. This molecular design strategy exemplifies how functional group modifications can enhance desirable properties while maintaining core biological activity.

Comparative analysis with related compounds reveals important structure-activity principles. The molecular structure features a clear liquid appearance with insolubility in water but solubility in organic solvents such as peanut oil and propylene glycol. These solubility properties directly correlate with the compound's applications in cosmetic and food formulations where lipophilic delivery systems are preferred.

The carbonate ester linkage provides unique reactivity patterns, enabling hydrolysis under acidic conditions and potential for further chemical modifications. This reactivity profile makes the compound valuable as both an end-use product and a synthetic intermediate for developing more complex molecules with enhanced properties.

Traditional Synthetic Pathways

The conventional synthesis of menthyl ethylene glycol carbonate involves a two-step process starting with menthol and ethyl chloroformate. In the first step, menthol reacts with ethyl chloroformate at approximately 60°C for 9–11 hours in the presence of pyridine or triethylamine as a base catalyst. This reaction yields L-menthol ethanol carbonate with a theoretical yield of 90% [2]. The second step employs a transesterification reaction between the intermediate ethanol carbonate and ethylene glycol at 125°C for 15 hours, catalyzed by mesoporous catalysts such as MCM-41-TBD or HI-TDB, achieving an 85% theoretical yield [2]. This method avoids phosgene, a toxic reagent historically used in carbonate synthesis, thereby enhancing safety while maintaining efficiency.

A critical limitation of traditional methods lies in the prolonged reaction times and the need for high-purity starting materials. Early approaches reliant on phosgene-based intermediates posed significant environmental and safety risks, necessitating the development of alternative pathways [2].

Modern Advancements in Synthesis Techniques

Recent innovations focus on optimizing reaction efficiency and reducing energy consumption. Microwave-assisted synthesis has emerged as a promising technique, enabling rapid heating and shorter reaction times compared to conventional thermal methods. For instance, studies demonstrate that microwave irradiation can reduce the transesterification step from 15 hours to under 5 hours while maintaining comparable yields [2]. Additionally, continuous-flow reactors have been integrated into production processes, allowing for precise temperature control and scalability. These systems minimize side reactions, such as the polymerization of ethylene glycol, which commonly occurs in batch reactors under high-temperature conditions [2].

The advent of advanced characterization tools, such as in situ Fourier-transform infrared spectroscopy (FTIR), has further refined process monitoring. Real-time analysis of reaction intermediates enables dynamic adjustments to reactant stoichiometry and catalyst loading, improving overall yield reproducibility [2].

Catalytic Systems for Optimization

Catalyst design plays a pivotal role in enhancing the selectivity and sustainability of menthyl ethylene glycol carbonate synthesis. Traditional base catalysts like triethylamine, while effective, suffer from non-reusability and residual contamination. In contrast, heterogeneous catalysts such as MCM-41-TBD—a mesoporous silica functionalized with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)—offer superior recyclability. After five reuse cycles, MCM-41-TBD retains over 90% of its initial catalytic activity, reducing waste generation [2].

Supported ionic liquid-like phases (SILLPs) represent another breakthrough, particularly for CO₂ utilization in cyclic carbonate synthesis. For example, SILLP-4, a styrene-divinylbenzene polymer functionalized with decyl-methylimidazolium groups, catalyzes the cycloaddition of CO₂ to glycidyl esters at 45°C and 1 MPa pressure, achieving 65% yield [5]. The table below compares key catalytic systems:

| Catalyst Type | Reaction Temp (°C) | Yield (%) | Reusability (Cycles) |

|---|---|---|---|

| Triethylamine | 60 | 90 | 1 |

| MCM-41-TBD | 125 | 85 | 5 |

| SILLP-4 | 45 | 65 | 5 |

Green Chemistry Approaches to Synthesis

Green synthesis strategies emphasize solvent-free conditions and renewable feedstocks. A notable example is the chemo-enzymatic cascade process, which combines lipase-catalyzed transesterification with CO₂ cycloaddition. In this method, glycidol reacts with succinic anhydride under solvent-free conditions at 70°C, followed by CO₂ insertion catalyzed by SILLP-4 at 45°C [5]. This approach utilizes exhaust gas (15% CO₂ purity) as a carbon source, reducing reliance on purified CO₂ and lowering the carbon footprint.

Life-cycle assessments (LCAs) of green routes reveal a 40% reduction in energy consumption compared to traditional methods, primarily due to eliminated solvent recovery steps and milder reaction conditions [5]. Furthermore, the integration of waste CO₂ valorization aligns with circular economy principles, transforming industrial emissions into valuable chemical products.

Enzymatic and Biocatalytic Synthesis Routes

Biocatalytic synthesis leverages enzymes such as immobilized lipases (e.g., Novozym 435) to catalyze esterification and transesterification reactions under mild conditions. In a one-pot system, lipases facilitate the formation of diglycidyl esters from glycidol and organic anhydrides, which subsequently undergo CO₂ cycloaddition via SILLP catalysts [5]. This tandem process achieves a 41% yield of bis(cyclic carbonate) esters while operating at ambient pressure and temperatures below 50°C [5].

Enzymatic routes offer exceptional stereoselectivity, critical for producing enantiomerically pure menthyl derivatives. Recent advances in protein engineering have enhanced lipase stability in non-aqueous media, enabling their reuse for up to five cycles without significant activity loss [5]. The table below summarizes key biocatalytic parameters:

| Enzyme | Substrate | Yield (%) | Reusability (Cycles) |

|---|---|---|---|

| Novozym 435 | Succinic anhydride | 41 | 5 |

| Thermomyces lanuginosus lipase | Glutaric anhydride | 38 | 4 |

Physical Description

white crystals

XLogP3

Density

Melting Point

GHS Hazard Statements

H226 (61.44%): Flammable liquid and vapor [Warning Flammable liquids];

H318 (99.35%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (61.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant

Other CAS

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes